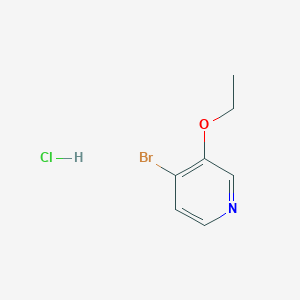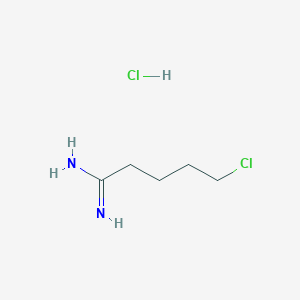
ZnAF-1F DA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ZnAF-1F DA is a diacetyl derivative of ZnAF-1F, a fluorescent probe used for detecting zinc ions (Zn²⁺) in biological systems. This compound is particularly useful in cellular applications due to its ability to permeate cell membranes and be hydrolyzed by esterases in the cytosol, yielding ZnAF-1F, which is retained within the cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ZnAF-1F DA involves the following steps:
Starting Material: The synthesis begins with the preparation of ZnAF-1F, which is derived from fluorescein.
Functionalization: The benzoic acid moiety of fluorescein is functionalized with N,N-bis(2-pyridylmethyl)ethylenediamine to create a zinc ion receptor.
Diacetylation: ZnAF-1F is then diacetylated to form this compound, which enhances its ability to permeate cell membranes.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis of ZnAF-1F followed by diacetylation under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
ZnAF-1F DA primarily undergoes hydrolysis and complexation reactions:
Hydrolysis: In the cytosol, this compound is hydrolyzed by esterases to yield ZnAF-1F.
Complexation: ZnAF-1F forms a complex with zinc ions, resulting in a significant increase in fluorescence intensity.
Common Reagents and Conditions
Hydrolysis: Esterases in the cytosol.
Complexation: Zinc ions (Zn²⁺) in a physiological pH environment (pH 7.4).
Major Products
Hydrolysis Product: ZnAF-1F.
Complexation Product: ZnAF-1F-Zn²⁺ complex.
Scientific Research Applications
ZnAF-1F DA has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for detecting zinc ions in various chemical reactions and environments.
Biology: Employed in cellular imaging to monitor intracellular zinc ion concentrations and dynamics.
Industry: Utilized in the development of biosensors and diagnostic tools for detecting zinc ions.
Mechanism of Action
ZnAF-1F DA exerts its effects through the following mechanism:
Cell Permeation: this compound permeates the cell membrane due to its diacetyl groups.
Hydrolysis: Once inside the cell, esterases hydrolyze this compound to release ZnAF-1F.
Zinc Ion Binding: ZnAF-1F binds to zinc ions, resulting in a significant increase in fluorescence intensity, which can be measured to determine zinc ion concentrations.
Comparison with Similar Compounds
Similar Compounds
ZnAF-1: A precursor to ZnAF-1F, with similar zinc ion detection capabilities but lower sensitivity.
ZnAF-2F: Another derivative with similar properties but different fluorescence characteristics.
Uniqueness
ZnAF-1F DA is unique due to its enhanced cell permeability and high sensitivity for zinc ion detection. Its ability to be hydrolyzed by esterases and retained within cells makes it particularly useful for intracellular zinc ion imaging .
Properties
IUPAC Name |
[6'-acetyloxy-5-[2-[bis(pyridin-2-ylmethyl)amino]ethylamino]-2',7'-difluoro-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H30F2N4O7/c1-22(45)48-35-18-33-29(16-31(35)39)38(30-17-32(40)36(49-23(2)46)19-34(30)50-33)28-10-9-24(15-27(28)37(47)51-38)43-13-14-44(20-25-7-3-5-11-41-25)21-26-8-4-6-12-42-26/h3-12,15-19,43H,13-14,20-21H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSDYSDKFVFVIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C2C(=C1)OC3=CC(=C(C=C3C24C5=C(C=C(C=C5)NCCN(CC6=CC=CC=N6)CC7=CC=CC=N7)C(=O)O4)F)OC(=O)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H30F2N4O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
692.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-Bromo-2-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B6353730.png)
![2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde](/img/structure/B6353735.png)


![5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B6353757.png)
![3,7-Dimethylbenzo[d]oxazol-2(3H)-one](/img/structure/B6353763.png)

![Ethyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B6353791.png)

![8-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B6353817.png)
![Methyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B6353824.png)

![Methyl 2-methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B6353840.png)
![Methyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B6353846.png)
